molecular formula C28H21NO3 B4968432 [4-[3-(9H-fluorene-2-carbonylamino)phenyl]phenyl] acetate

[4-[3-(9H-fluorene-2-carbonylamino)phenyl]phenyl] acetate

Cat. No.: B4968432
M. Wt: 419.5 g/mol
InChI Key: RLAKMPAICLKZSE-UHFFFAOYSA-N
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Description

[4-[3-(9H-fluorene-2-carbonylamino)phenyl]phenyl] acetate: is a complex organic compound characterized by the presence of a fluorene moiety, which is a polycyclic aromatic hydrocarbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-[3-(9H-fluorene-2-carbonylamino)phenyl]phenyl] acetate typically involves multiple steps. One common method includes the acylation of fluorene to introduce the carbonyl group, followed by the formation of the amide bond with the phenylamine derivative. The final step involves esterification to form the acetate group. Reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability. Purification methods like recrystallization and chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the fluorene moiety, leading to the formation of fluorenone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions typically involve the use of Lewis acids or bases, depending on the nature of the substituent.

Major Products:

    Oxidation: Fluorenone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry: In chemistry, [4-[3-(9H-fluorene-2-carbonylamino)phenyl]phenyl] acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology: In biological research, this compound can be used as a probe to study protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of [4-[3-(9H-fluorene-2-carbonylamino)phenyl]phenyl] acetate involves its interaction with specific molecular targets. The fluorene moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

    Fluorenone: A simpler derivative of fluorene with a carbonyl group.

    Fluorene-9-carboxylic acid: Another derivative with a carboxyl group instead of an acetate.

    N-phenylfluoren-2-amine: A compound with a similar amine linkage but lacking the acetate group.

Uniqueness: The uniqueness of [4-[3-(9H-fluorene-2-carbonylamino)phenyl]phenyl] acetate lies in its combination of structural features, which confer specific chemical reactivity and potential applications that are distinct from its simpler analogs. The presence of both the fluorene and acetate groups allows for a broader range of chemical modifications and interactions.

Properties

IUPAC Name

[4-[3-(9H-fluorene-2-carbonylamino)phenyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21NO3/c1-18(30)32-25-12-9-19(10-13-25)20-6-4-7-24(17-20)29-28(31)22-11-14-27-23(16-22)15-21-5-2-3-8-26(21)27/h2-14,16-17H,15H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLAKMPAICLKZSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC4=C(C=C3)C5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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